4-Ethynylthiophene-2-carbaldehyde

Description

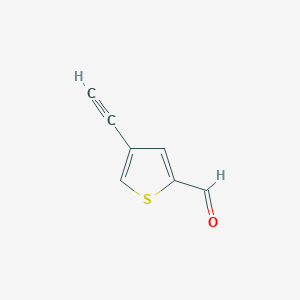

Structure

3D Structure

Properties

IUPAC Name |

4-ethynylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4OS/c1-2-6-3-7(4-8)9-5-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJYDZXBWYSFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CSC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of 4-Ethynylthiophene-2-carbaldehyde

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Ethynylthiophene-2-carbaldehyde

Introduction: A Versatile Heterocyclic Building Block

4-Ethynylthiophene-2-carbaldehyde is a multifunctional organic compound that stands at the intersection of aromatic chemistry and acetylene reactivity. Possessing a thiophene core, an aldehyde group, and a terminal alkyne, this molecule serves as a highly valuable and versatile building block for researchers in medicinal chemistry, drug development, and materials science. The thiophene ring system is a well-established pharmacophore found in numerous approved drugs, prized for its unique electronic properties and ability to engage in biological interactions.[1][2] The strategic placement of both an electrophilic aldehyde and a nucleophilic/coupleable alkyne on this scaffold opens a vast landscape for synthetic diversification, enabling the construction of complex molecular architectures for novel therapeutics and advanced functional materials.[3][4] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties and spectroscopic "fingerprint" is the bedrock of its application in research. This section details the core physical data and the expected spectroscopic characteristics of 4-Ethynylthiophene-2-carbaldehyde.

1.1: Core Physical Properties

The fundamental physicochemical properties of 4-Ethynylthiophene-2-carbaldehyde are summarized below. These data are critical for experimental design, including solvent selection, reaction stoichiometry, and safety considerations.

| Property | Value | Source |

| CAS Number | 913828-75-8 | [5] |

| Molecular Formula | C₇H₄OS | [5] |

| Molecular Weight | 136.17 g/mol | [5] |

| Monoisotopic Mass | 135.99828592 u | [5] |

| Topological Polar Surface Area | 45.3 Ų | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 2 | [5] |

| XLogP3-AA | 1.6 | [5] |

1.2: Spectroscopic Characterization (The Scientist's Fingerprint)

Spectroscopic analysis provides an unambiguous confirmation of molecular structure. From an experimental standpoint, a combination of NMR, IR, and Mass Spectrometry is essential to validate the identity and purity of 4-Ethynylthiophene-2-carbaldehyde after its synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the precise connectivity of atoms. The predicted ¹H and ¹³C NMR spectra for this molecule would show distinct signals corresponding to each unique chemical environment. For instance, the aldehyde proton is expected to appear far downfield (around δ 9.9-10.0 ppm) due to the strong deshielding effect of the carbonyl group, a feature seen in analogous structures.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is exceptionally useful for the rapid identification of key functional groups.[7] The spectrum of 4-Ethynylthiophene-2-carbaldehyde is expected to be dominated by strong, characteristic absorbances for the aldehyde and alkyne moieties. The C=O stretch of the conjugated aldehyde will be prominent, while the terminal alkyne should present two highly diagnostic peaks: a sharp, weak C≡C stretch and a sharp, strong ≡C-H stretch.[3][8]

-

Mass Spectrometry (MS): MS provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation patterns. The high-resolution mass spectrum (HRMS) should confirm the elemental composition, while the low-resolution spectrum will show a clear molecular ion (M⁺) peak.

Table of Expected Spectroscopic Data:

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Rationale & Notes |

| ¹H NMR | Aldehyde proton (-CHO) | δ 9.9 - 10.0 ppm (singlet) | Highly deshielded proton, characteristic of aldehydes. Based on similar thiophene-2-carbaldehydes.[6] |

| Thiophene protons (H3, H5) | δ 7.5 - 8.5 ppm (2 singlets) | Aromatic protons on an electron-deficient ring. | |

| Acetylenic proton (≡C-H) | δ 3.0 - 3.5 ppm (singlet) | Characteristic shift for a terminal alkyne proton. | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ 180 - 185 ppm | Typical for a conjugated aldehyde. |

| Thiophene carbons | δ 125 - 150 ppm | Four distinct signals expected in the aromatic region. | |

| Alkynyl carbons (C≡C) | δ 75 - 90 ppm | Two signals for the sp-hybridized carbons. | |

| IR | Aldehyde C=O stretch | ~1680 cm⁻¹ (strong, sharp) | Conjugation with the thiophene ring lowers the frequency from a typical aliphatic aldehyde.[8] |

| Acetylenic ≡C-H stretch | ~3300 cm⁻¹ (strong, sharp) | Diagnostic for a terminal alkyne. | |

| Acetylenic C≡C stretch | ~2120 cm⁻¹ (weak, sharp) | Often weak due to low change in dipole moment. | |

| Aromatic C-H stretch | ~3100 cm⁻¹ (medium) | Characteristic of C-H bonds on an aromatic ring.[8] | |

| Mass Spec | Molecular Ion (M⁺) | m/z ≈ 136 | Corresponds to the molecular weight of C₇H₄OS.[5] |

Section 2: Synthesis and Handling

The practical utility of a chemical building block is defined by its accessibility and stability. A robust synthetic route and proper handling procedures are paramount for its successful application.

2.1: Retrosynthetic Analysis & Synthetic Strategy

A key consideration for the synthetic chemist is to devise a route that is both efficient and high-yielding. Direct ethynylation of the thiophene-2-carbaldehyde core at the 4-position is challenging. A more logical and field-proven approach involves a carbon-carbon bond-forming cross-coupling reaction. The Sonogashira coupling , which joins a terminal alkyne with an aryl halide using a palladium and copper co-catalyst system, is the ideal choice.[9][10] This strategy starts with a readily available 4-halothiophene-2-carbaldehyde.

2.2: Detailed Synthetic Protocol: Sonogashira Coupling

This protocol describes a self-validating system for the synthesis, incorporating checkpoints for reaction monitoring.

-

Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-thiophene-2-carbaldehyde (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Solvent and Reagents: Add a suitable degassed solvent (e.g., THF or dioxane) and a base (e.g., triethylamine or diisopropylamine, 2-3 eq).

-

Addition of Alkyne: Add ethynyltrimethylsilane (1.1-1.3 eq) dropwise to the mixture. The trimethylsilyl (TMS) group is used as a protecting group for the terminal alkyne, preventing self-coupling and improving stability.

-

Reaction Monitoring (Self-Validation): Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting halide and the appearance of a new, less polar spot indicates reaction progression.

-

Workup: Once the reaction is complete, cool the mixture, filter it through a pad of celite to remove catalyst residues, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude silyl-protected intermediate by flash column chromatography on silica gel.

-

Deprotection: Dissolve the purified intermediate in a solvent such as methanol or THF. Add a base like potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF) and stir at room temperature.

-

Final Purification: Monitor the deprotection by TLC. Upon completion, perform an aqueous workup and purify the final product, 4-Ethynylthiophene-2-carbaldehyde, by flash column chromatography to yield the pure compound.

2.3: Storage and Stability

Based on the properties of the parent compound, thiophene-2-carbaldehyde, the ethynyl derivative should be stored in a cool, dry, well-ventilated place in a tightly sealed container. It is incompatible with strong bases, strong oxidizing agents, and strong reducing agents.[11][12] Over time, aldehydes can be prone to air oxidation, so storage under an inert atmosphere is recommended for long-term stability.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of 4-Ethynylthiophene-2-carbaldehyde stems from its three distinct reactive centers, which can often be addressed with high chemoselectivity.

3.1: Reactions at the Aldehyde Functionality

The aldehyde group is a potent electrophile, making it a hub for a multitude of transformations.[13] These reactions are fundamental for building molecular complexity and are staples in drug discovery programs.

-

Condensation Reactions: It readily reacts with primary amines to form imines (Schiff bases), which can be further reduced to secondary amines (reductive amination). It also participates in Knoevenagel condensations with active methylene compounds.[4][13]

-

Nucleophilic Additions: Grignard reagents and organolithiums can add to the carbonyl, yielding secondary alcohols.

-

Wittig Reaction: Conversion of the aldehyde to an alkene is easily achieved using phosphorus ylides, providing a route to extend conjugated systems.

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, offering access to different functional group manifolds.

3.2: The Versatility of the Terminal Alkyne

The terminal ethynyl group is a cornerstone of modern organic synthesis, renowned for its reliability in coupling and cycloaddition reactions.

-

Sonogashira Coupling: As used in its synthesis, this reaction can also be applied in a forward sense to couple the molecule with other aryl or vinyl halides, further elaborating the structure.[9][10][14]

-

Click Chemistry: The terminal alkyne is a perfect partner for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click" reaction, to form stable 1,2,3-triazole rings. This is an extremely powerful tool for linking the thiophene core to other molecules, such as biomolecules or polymers.

-

Alkyne Metathesis: This reaction allows for the formation of internal alkynes.

3.3: Thiophene Ring Modifications

While the aldehyde group is deactivating and the ethynyl group is weakly deactivating, the thiophene ring can still undergo electrophilic aromatic substitution, although it may require harsher conditions. The substitution would be directed to the C5 position, which is para to the ethynyl group and meta to the aldehyde.

Section 4: Applications in Research and Development

The unique combination of functional groups makes 4-Ethynylthiophene-2-carbaldehyde a high-potential starting material in several scientific domains.

4.1: Scaffold for Drug Discovery

Thiophene-containing molecules exhibit a vast range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2][15] 4-Ethynylthiophene-2-carbaldehyde is an ideal scaffold for generating diverse chemical libraries for high-throughput screening. For example, the aldehyde can be used to introduce various amine side chains via reductive amination, while the alkyne can be used to append different groups via click chemistry, rapidly creating a multitude of structurally distinct analogs to explore structure-activity relationships (SAR).[6]

4.2: Building Block for Advanced Materials

Thiophene derivatives are the fundamental units of many conductive polymers, such as polythiophenes, which are used in organic electronics, sensors, and solar cells.[3] The rigid, linear nature of the ethynyl group makes this molecule an excellent candidate for constructing highly conjugated systems. Polymerization or oligomerization through the alkyne and/or aldehyde functionalities could lead to novel materials with tailored optoelectronic properties.

Conclusion

4-Ethynylthiophene-2-carbaldehyde is more than just a chemical compound; it is a versatile platform for innovation. Its trifunctional nature—a stable aromatic core, an electrophilic handle, and a reactive coupling point—provides chemists with a powerful tool for the synthesis of complex and functional molecules. From probing biological systems with novel drug candidates to engineering the next generation of organic electronic materials, the potential applications of this building block are both broad and significant. Its well-defined reactivity and predictable spectroscopic properties make it a reliable and valuable asset in the modern chemistry laboratory.

References

-

Swanston, J. (2006). Thiophene. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). Thiophene-2-carboxaldehyde, 98+%. [Link]

-

MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives. [Link]

-

ResearchGate. (n.d.). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. [Link]

-

Al-Masoudi, W. A. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3). [Link]

-

Solubility of Things. (n.d.). Thiophene-2-carbaldehyde. [Link]

-

Rauf, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14699-14716. [Link]

-

ResearchGate. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. [Link]

- Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Ali, I., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2886. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

MDPI. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

-

Master Organic Chemistry. (2016). IR Spectroscopy: 4 Practice Problems. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journalskuwait.org [journalskuwait.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Thiophene-2-carboxaldehyde, 98+% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. nbinno.com [nbinno.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Ethynylthiophene-2-carbaldehyde for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 4-Ethynylthiophene-2-carbaldehyde, a key building block for professionals in chemical research and pharmaceutical development. We will delve into its chemical properties, commercial availability, primary suppliers, and its significant applications, particularly in the synthesis of novel therapeutic agents.

Executive Summary

4-Ethynylthiophene-2-carbaldehyde is a bifunctional molecule featuring a thiophene ring substituted with both an aldehyde and an ethynyl group. This unique structure makes it a highly valuable intermediate in organic synthesis, particularly for creating complex heterocyclic compounds. The aldehyde group serves as a versatile handle for various transformations such as reductive amination, Wittig reactions, and condensations, while the terminal alkyne is ideal for coupling reactions like the Sonogashira, Suzuki, and click chemistry reactions. Its utility is most pronounced in the fields of medicinal chemistry, where thiophene derivatives are known to exhibit a wide range of biological activities, and in materials science for the development of conductive polymers and organic electronics.[1][2][3] This guide serves as a technical resource for sourcing high-purity 4-Ethynylthiophene-2-carbaldehyde and understanding its application landscape.

Chemical Profile and Properties

A foundational understanding of the physicochemical properties of 4-Ethynylthiophene-2-carbaldehyde is crucial for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 913828-75-8 | [4][5] |

| Molecular Formula | C₇H₄OS | [5] |

| Molecular Weight | 136.17 g/mol | [5][6] |

| Canonical SMILES | C#CC1=CSC(=C1)C=O | [5] |

| InChI Key | KLJYDZXBWYSFCT-UHFFFAOYSA-N | [5] |

| Appearance | Typically a solid | Vendor Data |

| Purity | Commonly available at >95% | Vendor Data |

Note: Physical properties such as melting point and solubility can vary between suppliers and batches. Always refer to the supplier's Certificate of Analysis (CoA).

Commercial Availability and Strategic Sourcing

4-Ethynylthiophene-2-carbaldehyde is available from a number of specialized chemical suppliers. When selecting a vendor, researchers should consider not only the price but also the purity, available analytical data (e.g., NMR, HPLC), and the scale at which the compound can be supplied.

| Supplier | Product Number | Purity/Specification | Notes |

| BLD Pharm | BD115938 | >95% | Provides detailed analytical data online.[6] |

| Chemsigma | 1748137 | Not specified | Distributor for research and bulk quantities.[4] |

| Guidechem | 913828-75-8 | Not specified | Chemical information platform listing multiple suppliers.[5] |

Procurement Logic for Researchers:

The following diagram outlines a decision-making workflow for sourcing 4-Ethynylthiophene-2-carbaldehyde, emphasizing the balance between research needs and supplier qualifications.

Caption: Supplier Selection Workflow for 4-Ethynylthiophene-2-carbaldehyde.

Applications in Drug Discovery and Organic Synthesis

The thiophene nucleus is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs.[3] Thiophene derivatives are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][7][8]

4-Ethynylthiophene-2-carbaldehyde serves as a crucial starting material for synthesizing more complex thiophene-containing molecules. For instance, its derivatives have been investigated for their potential as antibacterial agents and urease inhibitors.[9]

Illustrative Synthetic Pathway:

A common and powerful reaction utilizing a related precursor, 4-bromothiophene-2-carbaldehyde, is the Suzuki-Miyaura cross-coupling.[9] This reaction is widely used to form carbon-carbon bonds. The ethynyl group on the target molecule can be similarly functionalized through Sonogashira coupling.

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura reaction, a method directly applicable to the synthesis of derivatives from a bromo-analogue of our topic compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. journalskuwait.org [journalskuwait.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 4-ETHYNYLTHIOPHENE-2-CARBALDEHYDE [913828-75-8] | Chemsigma [chemsigma.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 913828-75-8|4-Ethynylthiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]

- 9. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Thiophene Moiety as a Cornerstone of Modern Functional Polymers

An In-Depth Technical Guide to Thiophene-Based Building Blocks in Polymer Chemistry

The field of organic electronics and advanced materials has been revolutionized by the development of π-conjugated polymers.[1] These materials uniquely blend the electronic properties of semiconductors with the processing advantages of plastics.[1] Among the vast library of conjugated building blocks, the thiophene ring holds a preeminent position.[2][3][4] Its electron-rich nature, structural rigidity, and versatile reactivity make it an exceptionally powerful component for designing polymers with tailored optoelectronic and physical properties. This guide provides a comprehensive exploration of thiophene-based building blocks, moving from fundamental principles to advanced synthetic strategies and cutting-edge applications. It is intended for researchers and developers who seek not only to use these polymers but to understand and control their properties from the molecular level up.

The Thiophene Core: Intrinsic Properties and Strategic Functionalization

The power of thiophene lies in its five-membered aromatic ring containing a sulfur atom. The sulfur atom's lone pairs of electrons contribute to the π-system, creating an electron-rich heterocycle that is predisposed to electrophilic substitution and oxidative coupling. Polymerization typically occurs at the 2 and 5 positions, which are the most reactive sites, allowing for the formation of linear, conjugated chains.[5]

However, pristine polythiophene is an insoluble and intractable brick dust, limiting its utility.[3] The true value of thiophene-based polymers is unlocked through functionalization, most commonly at the 3-position. The choice of this side group is a critical design parameter that dictates the final properties of the polymer.

Causality Behind Side-Chain Selection:

-

Solubility and Processability: Attaching flexible alkyl or alkoxy chains (e.g., hexyl, octyl) to the 3-position disrupts interchain packing just enough to render the polymer soluble in common organic solvents. This is the single most important modification enabling solution-based processing techniques like spin-coating, inkjet printing, and roll-to-roll manufacturing.

-

Tuning Electronic Properties: The electronic nature of the side chain can subtly influence the polymer backbone. Electron-donating alkyl groups can slightly raise the energy levels of the highest occupied molecular orbital (HOMO), while electron-withdrawing groups can lower them.

-

Controlling Morphology: The length and branching of side chains influence how polymer chains pack in the solid state. This self-assembly behavior is critical for creating the ordered, crystalline domains necessary for efficient charge transport in devices like transistors.[6]

-

Introducing New Functionalities: Side chains can be designed to introduce specific functionalities, such as water-solubilizing groups (e.g., sulfonates, oligo(ethylene glycol)) for biomedical applications or chiral moieties for sensing applications.

Polymerization Strategies: Mastering the Art of Chain Construction

The method used to polymerize thiophene monomers is a decisive factor in determining the polymer's molecular weight, structural purity, and, consequently, its performance. The primary strategies can be broadly categorized into oxidative polymerizations and transition-metal-catalyzed cross-coupling reactions.

Oxidative Coupling Polymerization

This is one of the oldest and most direct methods for synthesizing polythiophenes. It can be performed either chemically or electrochemically.

-

Chemical Oxidative Polymerization: This method typically involves treating a thiophene monomer with a strong oxidizing agent, most commonly iron(III) chloride (FeCl₃).[7][8] The reaction proceeds via the formation of radical cations, which then couple to form the polymer chain.[9] While synthetically straightforward and cost-effective, this method offers poor control over the polymer's structure. It often leads to defects, such as α-β linkages, and a lack of control over regioregularity, resulting in polymers with lower charge carrier mobility.[7] However, for certain applications where high performance is not critical, its simplicity remains attractive.[10]

-

Electrochemical Polymerization: In this technique, a potential is applied to an electrode submerged in a solution of the monomer.[11] The monomer is oxidized at the electrode surface, forming radical cations that polymerize and deposit directly onto the electrode as a thin, uniform film.[12] This method is particularly advantageous for applications requiring direct fabrication of polymer films on conductive substrates, such as in sensors or electrochromic devices.[12] The film thickness can be precisely controlled by monitoring the charge passed during polymerization.

Transition Metal Cross-Coupling: The Path to Precision

For high-performance applications, precise control over the polymer's structure is non-negotiable. Transition metal-catalyzed cross-coupling reactions provide this control, enabling the synthesis of well-defined, defect-free, and highly regioregular polythiophenes.[5]

-

Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) with an organohalide.[13][14] For polythiophene synthesis, this typically means polymerizing a 2,5-bis(tributylstannyl)thiophene with a 2,5-dihalothiophene. The Stille reaction is highly versatile and tolerant of a wide variety of functional groups.[14] Its primary drawback is the toxicity of the organotin compounds and the difficulty of removing tin byproducts from the final polymer, which can be detrimental to device performance.[15]

-

Suzuki Coupling: The Suzuki coupling uses a more environmentally benign organoboron species (boronic acid or ester) in place of the organostannane.[16][17] While this method avoids the toxicity issues of Stille coupling, it requires basic conditions that can be incompatible with certain functional groups.[14] Additionally, thiophene boronic acids can be prone to protodeboronation (loss of the boron group), which can limit the achievable molecular weight.[17] Recent advances in catalysts and reaction conditions have significantly improved the reliability of this method.[18][19]

-

Kumada Catalyst-Transfer Polycondensation (KCTP): Often referred to as Grignard Metathesis (GRIM) polymerization, this is arguably the most powerful method for producing highly regioregular poly(3-alkylthiophene)s (P3HTs). The reaction uses a nickel catalyst to polymerize a 2-bromo-5-magnesio-3-alkylthiophene monomer. Its key feature is a "living," chain-growth mechanism where the catalyst remains associated with the end of the growing polymer chain and "walks" along it during the polymerization process.[2] This affords excellent control over molecular weight, low polydispersity, and exceptionally high regioregularity (>98% is common).[2]

| Polymerization Method | Primary Advantages | Primary Disadvantages | Control over Structure |

| Chemical Oxidative | Simple, inexpensive, scalable.[7] | Poor regioregularity, side reactions, metal contaminants (Fe).[7] | Low |

| Electrochemical | Direct film formation, thickness control.[12] | Limited to conductive substrates, scalability challenges. | Moderate |

| Stille Coupling | High functional group tolerance, reliable.[13] | Toxic tin reagents, difficult to remove byproducts.[14] | High |

| Suzuki Coupling | Low toxicity reagents, commercially available monomers.[16][17] | Requires base, potential for side reactions (protodeboronation).[14][17] | High |

| Kumada (KCTP/GRIM) | Excellent control over regioregularity and molecular weight, "living" mechanism.[2] | Requires sensitive Grignard reagents, less functional group tolerance.[14] | Very High |

| Direct Arylation (DArP) | Atom-economical (no organometallic reagents), fewer synthetic steps.[2][5] | Can have issues with C-H activation selectivity, requires careful optimization.[5] | High |

| Table 1: Comparison of Common Thiophene Polymerization Methodologies. |

The Critical Role of Regioregularity

For substituted thiophenes, the way monomer units are linked together has a profound impact on the polymer's properties. Three possible couplings exist: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT).[5]

-

Regiorandom polymers contain a mixture of all three couplings. The HH linkages introduce steric hindrance, forcing the polymer backbone to twist. This twisting disrupts π-orbital overlap between adjacent rings, effectively shortening the conjugation length and localizing charge carriers.

-

Regioregular polymers , specifically those with a high percentage of HT couplings, can adopt a much more planar conformation. This planarity maximizes π-orbital overlap along the polymer backbone, leading to a more delocalized electronic structure. In the solid state, these planar chains can self-assemble via π-π stacking into ordered, lamellar structures that facilitate efficient intermolecular charge hopping.[17]

The consequence is a dramatic improvement in material properties: a red-shifted absorption spectrum (lower optical bandgap), higher charge carrier mobility, and enhanced device performance.[5] The synthesis of highly regioregular poly(3-hexylthiophene) (P3HT) via the KCTP/GRIM method was a watershed moment that propelled the field of organic electronics forward.[7]

Structure-Property Relationships: A Predictive Framework

The ability to tune the final properties of a polythiophene by rationally designing its chemical structure is a key advantage.[20][21] The following table summarizes some of the most critical relationships.

| Structural Parameter | Effect on Properties | Scientific Rationale |

| Increased HT-Regioregularity | ↓ Bandgap, ↑ Charge Mobility, ↑ Absorption | Enhanced planarity and π-π stacking facilitate electron delocalization and intermolecular charge transport.[5] |

| Increased Molecular Weight | ↑ Mechanical Integrity, ↑ Charge Mobility (up to a saturation point) | Longer chains provide more pathways for intramolecular charge transport and can improve film morphology. |

| Introducing Electron-Withdrawing Units (Donor-Acceptor Copolymers) | ↓ Bandgap, Red-shifted Absorption | Creates an intramolecular charge transfer character, lowering the LUMO and reducing the HOMO-LUMO gap.[22] |

| Side Chain Length/Branching | Affects Solubility and Solid-State Packing | Longer or bulkier side chains increase solubility but can disrupt π-π stacking if not designed carefully. |

| Fused Thiophene Rings (e.g., Thienothiophene) | ↑ Rigidity, ↑ Planarity, ↓ Bandgap | Fusing rings locks the backbone into a planar conformation, enhancing conjugation and intermolecular interactions.[23] |

| Table 2: Key Structure-Property Relationships in Thiophene-Based Polymers. |

Essential Characterization Workflows

A self-validating protocol requires rigorous characterization to confirm the structure and properties of the synthesized polymer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the definitive technique for quantifying the regioregularity of poly(3-alkylthiophene)s by analyzing the chemical shifts of the α-protons on the thiophene ring.

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution.

-

UV-Visible Spectroscopy: This technique measures the polymer's light absorption properties. The absorption edge (λ_onset) is used to calculate the optical bandgap (E_g^opt = 1240 / λ_onset), providing insight into the electronic structure.

-

Cyclic Voltammetry (CV): CV is an electrochemical method used to determine the HOMO and LUMO energy levels of the polymer.[24] By measuring the onset potentials for oxidation (p-doping) and reduction (n-doping), one can calculate the energy levels relative to the vacuum level, which is critical for designing multilayer electronic devices.

Applications: From Electronics to Medicine

The tunable properties of polythiophenes have led to their widespread investigation and use in a variety of fields.

-

Organic Electronics: This remains the largest area of application. Polythiophenes are used as the active layer in organic field-effect transistors (OFETs), as the electron donor material in organic photovoltaic (OPV) devices (solar cells), and as hole-transport or emissive layers in organic light-emitting diodes (OLEDs).[1][2][21] The well-studied P3HT is a benchmark material in the OPV field.

-

Biomedical Applications: Functionalizing polythiophenes with water-soluble side chains opens up a range of biological applications. Their inherent fluorescence and ability to change color or conductivity upon binding to specific molecules make them excellent candidates for biosensors.[25] They are also being explored for drug delivery, photodynamic therapy, and as scaffolds in tissue engineering.[2][25] The ability to create cationic polythiophenes that can bind to DNA has shown potential for gene delivery applications.[2]

Experimental Protocols: A Practical Guide

Protocol 1: Synthesis of Regioregular P3HT via GRIM Polymerization

Trustworthiness: This protocol is a standard, validated method for achieving high-quality, regioregular P3HT. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of the Grignard reagent.

-

Monomer Preparation: To a solution of 2,5-dibromo-3-hexylthiophene in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add one equivalent of isopropylmagnesium chloride. Stir for 1 hour to selectively form the Grignard reagent at the 5-position, yielding 2-bromo-5-(chloromagnesio)-3-hexylthiophene. The causality here is the higher reactivity of the α-proton at the 5-position due to less steric hindrance.

-

Initiation: In a separate flask, add the Ni(dppp)Cl₂ catalyst (typically 1-2 mol%).

-

Polymerization: Transfer the prepared monomer solution to the catalyst flask via cannula at room temperature. The solution will typically change color, indicating the start of polymerization. Allow the reaction to proceed for 2 hours.

-

Termination: Quench the reaction by slowly adding 5 M HCl. This protonates the active chain end, terminating the polymerization.

-

Purification: Precipitate the polymer by pouring the reaction mixture into methanol. Collect the solid polymer by filtration.

-

Soxhlet Extraction: To remove catalyst residues and low-molecular-weight oligomers, perform sequential Soxhlet extractions with methanol, hexane, and finally chloroform. The high-purity, high-molecular-weight polymer will be in the chloroform fraction.

-

Final Step: Recover the polymer by evaporating the chloroform. Dry under vacuum. The final product should be a dark, bronze-colored solid.

Protocol 2: Characterization of HOMO/LUMO by Cyclic Voltammetry

Trustworthiness: This protocol provides a reliable method to determine the frontier orbital energy levels, which are critical for predicting device performance. The system must be calibrated against a known standard, typically the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.

-

Sample Preparation: Prepare a dilute solution of the polymer in an appropriate solvent (e.g., dichlorobenzene) containing 0.1 M of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

Film Deposition: Drop-cast or spin-coat the polymer solution onto a glassy carbon working electrode and allow the solvent to evaporate completely, forming a thin polymer film.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the polymer-coated working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode in a monomer-free electrolyte solution. Deoxygenate the solution by bubbling with argon for 15 minutes.

-

Measurement: Scan the potential anodically (positive direction) to measure the oxidation potential. The onset of the oxidation wave (E_ox,onset) corresponds to the removal of an electron from the HOMO level. If the polymer is reducible, scan cathodically (negative direction) to find the onset of the reduction wave (E_red,onset), corresponding to the injection of an electron into the LUMO level.

-

Calibration: After the measurement, add a small amount of ferrocene to the cell and measure its half-wave potential (E₁/₂ (Fc/Fc⁺)).

-

Calculation: Calculate the HOMO and LUMO levels using the following empirical formulas:

-

HOMO (eV) = -[E_ox,onset - E₁/₂ (Fc/Fc⁺) + 5.1]

-

LUMO (eV) = -[E_red,onset - E₁/₂ (Fc/Fc⁺) + 5.1] (Note: The value 5.1 eV is the energy level of the Fc/Fc⁺ couple below the vacuum level).

-

References

-

Thiophene-Based Polymers: Synthesis and Applications. (n.d.). ResearchGate. Retrieved from [Link]

- El-Shishtawy, R. M., & Asiri, A. M. (1990). Polymerization of thiophene and its derivatives. Google Patents.

-

Irfan, A., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances. Retrieved from [Link]

-

Hebert, D. D., et al. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Materials. Retrieved from [Link]

-

Rau, P. J., et al. (2015). Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. Macromolecules. Retrieved from [Link]

-

Gonzalez-Rodriguez, D., et al. (2021). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. Molecules. Retrieved from [Link]

-

Kankanamge, G. (2012). Synthesis of Polythiophenes using Oxidative Coupling. DigitalCommons@URI. Retrieved from [Link]

-

Kaloni, T. P., et al. (2017). Polythiophene: From Fundamental Perspectives to Applications. Chemistry of Materials. Retrieved from [Link]

-

Andersson, M. R., et al. (1994). Regioselective polymerization of 3-(4-octylphenyl)thiophene with FeCl3. Macromolecules. Retrieved from [Link]

-

Polythiophene. (n.d.). In Wikipedia. Retrieved from [Link]

-

Bao, Z., Chan, W. K., & Yu, L. (1995). Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers. Journal of the American Chemical Society. Retrieved from [Link]

-

D'Auria, M. (2021). Thiophene-Based Trimers and Their Bioapplications: An Overview. Molecules. Retrieved from [Link]

-

Mori, H., et al. (2016). Synthesis of hyperbranched polythiophene with a controlled degree of branching via catalyst-transfer Suzuki–Miyaura coupling reaction. Polymer Chemistry. Retrieved from [Link]

-

Carter, J. H., et al. (2020). Solvent-free synthesis of a porous thiophene polymer by mechanochemical oxidative polymerization. Journal of Materials Chemistry A. Retrieved from [Link]

-

Singh, A., & Singh, A. K. (2025). Structure–Property Relationship of Thiophene-Isoindigo Co-Oligomers: A First-Principles Study. ACS Omega. Retrieved from [Link]

-

Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics. (2009). ResearchGate. Retrieved from [Link]

-

Design, Synthesis and Characterization of Conjugated Polymers for Photovoltaics and Electrochromics. (n.d.). Chalmers University of Technology Research. Retrieved from [Link]

-

Kumar, A., & Kumar, A. (2023). Synthesis of polythiophene and their application. International Journal of Physics and Mathematics. Retrieved from [Link]

-

Vivaldi, F., et al. (2023). Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor. Polymer Chemistry. Retrieved from [Link]

-

Higgins, S. J., et al. (n.d.). Reliable Suzuki Chemistry for Functionalised Polythiophene Synthesis. Retrieved from [Link]

-

Wang, Z., et al. (2023). Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution. Nature Communications. Retrieved from [Link]

-

Proposed mechanism of thiophene oxidative polymerization with FeCl 3 in CHCl 3. (n.d.). ResearchGate. Retrieved from [Link]

-

Wang, C., et al. (2000). Synthesis, Characterization, and Structure-Property Relationship of Novel Fluorene-Thiophene-Based Conjugated Copolymers. Macromolecules. Retrieved from [Link]

-

Yu, L. (2012). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Retrieved from [Link]

-

Synthesis & Characterization of Conjugated Polymer for Chemical Detection. (n.d.). Universiti Malaysia Pahang Institutional Repository. Retrieved from [Link]

-

Bridges, C. R., et al. (2018). Examining Structure–Property–Function Relationships in Thiophene, Selenophene, and Tellurophene Homopolymers. ACS Applied Energy Materials. Retrieved from [Link]

-

Osaka, I., et al. (2010). Synthesis and Self-Assembly of Thiophene-Based All-Conjugated Amphiphilic Diblock Copolymers with a Narrow Molecular Weight Distribution. Macromolecules. Retrieved from [Link]

-

Al-Mestarihi, A. H., et al. (2021). New thiophene-based conjugated macrocycles for optoelectronic applications. Journal of Materials Chemistry C. Retrieved from [Link]

-

Polythiophene – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Gress, T., et al. (2020). Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ACS Macro Letters. Retrieved from [Link]

-

Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. (2022). MDPI. Retrieved from [Link]

-

Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. Retrieved from [Link]

-

Strategies for the Development of Conjugated Polymer Molecular Dynamics Force Fields Validated with Neutron and X-ray Scattering. (2021). ACS Publications. Retrieved from [Link]

-

Thiophene-Based Organic Semiconductors. (2017). PubMed. Retrieved from [Link]

-

Conjugated Polymer Nanostructures: Characterization. (2019). IEEE Xplore. Retrieved from [Link]

-

Polythiophene: From Fundamental Perspectives to Applications. (2018). Request PDF. Retrieved from [Link]

-

Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. (2021). PubMed. Retrieved from [Link]

-

Castellano, M., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Polythiophene - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Solvent-free synthesis of a porous thiophene polymer by mechanochemical oxidative polymerization - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 11. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of hyperbranched polythiophene with a controlled degree of branching via catalyst-transfer Suzuki–Miyaura coupling reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Reliable Suzuki Chemistry For Functionalised Polythiophene Synthesis | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sci-Hub. Synthesis, Characterization, and Structure−Property Relationship of Novel Fluorene−Thiophene-Based Conjugated Copolymers / Macromolecules, 2000 [sci-hub.sg]

- 21. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. New thiophene-based conjugated macrocycles for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC02002A [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. research.chalmers.se [research.chalmers.se]

- 25. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular structure and electronic properties of 4-Ethynylthiophene-2-carbaldehyde

An In-depth Technical Guide to the Molecular and Electronic Properties of 4-Ethynylthiophene-2-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Foreword: A Molecule of Convergent Functionality

In the landscape of molecular design for advanced materials and therapeutics, efficiency and multifunctionality are paramount. We seek scaffolds that do not merely serve a singular purpose but act as versatile platforms for innovation. 4-Ethynylthiophene-2-carbaldehyde is one such molecule. It represents a convergence of three key chemical motifs: the electron-rich, aromatic thiophene core, a highly reactive carbaldehyde group, and a synthetically versatile ethynyl terminus. This guide, intended for researchers, chemists, and drug development professionals, moves beyond a simple datasheet to provide a deep, mechanistic understanding of this compound. We will explore its structural and electronic intricacies, the rationale behind its characterization, and the vast potential stemming from its unique architecture.

Molecular Architecture and Synthesis

The foundational attributes of 4-Ethynylthiophene-2-carbaldehyde arise from the specific arrangement of its constituent parts. The molecule is built upon a five-membered thiophene ring, an aromatic heterocycle known for its stability and electronic properties, which often serves as a bioisostere for a benzene ring in medicinal chemistry.[1][2] The positioning of the substituents is critical: the carbaldehyde (-CHO) group at the C2 position and the ethynyl (-C≡CH) group at the C4 position create a specific electronic profile and offer distinct sites for chemical modification.

Caption: Molecular structure of 4-Ethynylthiophene-2-carbaldehyde.

Core Physicochemical Properties

A summary of the fundamental properties provides a quantitative baseline for experimental design.

| Property | Value | Source |

| Molecular Formula | C₇H₄OS | [3] |

| Molecular Weight | 136.17 g/mol | [3] |

| Topological Polar Surface Area | 45.3 Ų | [3] |

| Rotatable Bond Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Canonical SMILES | C#CC1=CSC(=C1)C=O | [3] |

Rationale for Synthetic Strategy: A Palladium-Catalyzed Approach

The synthesis of substituted thiophenes often leverages the power of transition-metal-catalyzed cross-coupling reactions. For a molecule like 4-Ethynylthiophene-2-carbaldehyde, a logical and robust synthetic route would involve a Sonogashira coupling. This approach is predicated on the well-established reactivity of halogenated thiophenes. A plausible precursor, 4-bromothiophene-2-carbaldehyde, is commercially available or can be synthesized. This precursor provides a reactive handle (the bromine atom) for the introduction of the ethynyl group.

The Sonogashira reaction is the method of choice due to its high functional group tolerance—critically, it does not interfere with the aldehyde group—and its efficiency in forming C(sp²)-C(sp) bonds. The causality behind this choice lies in the catalytic cycle, which allows for the coupling to occur under relatively mild conditions, preserving the integrity of the sensitive functional groups.

Caption: The HOMO-LUMO gap dictates the energy required for electronic excitation.

Reactivity and Application Horizons

The true value of 4-Ethynylthiophene-2-carbaldehyde lies in its potential as a multifunctional building block. Its distinct reactive sites can be addressed orthogonally, opening avenues for complex molecular construction.

Key Reactive Sites

-

The Aldehyde Handle: The electrophilic aldehyde group is a gateway to a vast array of chemical transformations, including condensation reactions to form imines (Schiff bases), Wittig reactions to form alkenes, and reductive aminations to form secondary amines. [4]This allows for the covalent attachment of biomolecules, fluorescent tags, or other functional units.

-

The Ethynyl Terminus: The terminal alkyne is a workhorse of modern synthetic chemistry. It readily participates in copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) and palladium-catalyzed Sonogashira couplings, enabling the construction of polymers, dendrimers, and complex macrocycles.

-

The Thiophene Core: The thiophene ring itself is not inert. It can be further functionalized or incorporated as a key structural element in conjugated polymers for organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). [5][6]

Potential Applications in Research and Development

-

Drug Discovery: Thiophene derivatives are prevalent in pharmaceuticals, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and antitumor properties. [1][2][5]This molecule can serve as a starting point for synthesizing novel therapeutic agents, where the aldehyde and ethynyl groups can be used to append pharmacophores or link to targeting moieties.

-

Materials Science: The ability to polymerize via the ethynyl group while retaining a modifiable aldehyde handle makes this compound an ideal monomer for creating functional, semiconducting polymers. [6][7]These materials could be used in chemical sensors, where binding events at the aldehyde-derived sites modulate the polymer's conductivity, or in bioelectronic interfaces where biocompatible molecules are grafted onto the polymer surface.

-

Molecular Probes: The extended π-conjugated system provides a chromophore that is sensitive to its chemical environment. Derivatization at the aldehyde position can be used to create fluorescent probes that respond to specific analytes or changes in environmental polarity.

Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol describes a robust, field-proven method for the synthesis of 4-Ethynylthiophene-2-carbaldehyde. The choice of a protected alkyne (ethynyltrimethylsilane) followed by deprotection is a standard and reliable strategy to prevent side reactions like homocoupling.

Objective: To synthesize 4-Ethynylthiophene-2-carbaldehyde from 4-bromothiophene-2-carbaldehyde.

Materials:

-

4-bromothiophene-2-carbaldehyde (1.0 eq)

-

Ethynyltrimethylsilane (1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (TEA), anhydrous (solvent)

-

Tetrahydrofuran (THF), anhydrous (solvent)

-

Tetrabutylammonium fluoride (TBAF) (1 M in THF, 1.2 eq)

-

Diethyl ether, Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromothiophene-2-carbaldehyde, Pd(PPh₃)₂Cl₂, and CuI.

-

Solvent and Reagent Addition: Add anhydrous THF and anhydrous TEA via syringe. Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

-

Alkyne Addition: Add ethynyltrimethylsilane dropwise to the stirring mixture.

-

Reaction Execution: Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Quenching and Extraction: Once the starting material is consumed, cool the reaction to room temperature. Dilute with diethyl ether and wash sequentially with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄.

-

Solvent Removal: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude TMS-protected intermediate.

-

Deprotection: Dissolve the crude intermediate in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add TBAF solution dropwise.

-

Deprotection Monitoring: Allow the reaction to warm to room temperature and stir for 1 hour. Monitor the removal of the TMS group by TLC.

-

Final Workup: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Ethynylthiophene-2-carbaldehyde as a pure solid.

Validation: Confirm the structure and purity of the final product using the spectroscopic methods outlined in Section 2.1.

References

-

Al-Masoudi, N. A., & Kadhim, H. A. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3). [Link]

-

Iqbal, J., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14697-14711. [Link]

-

Kadhim, H. A., & Al-Masoudi, N. A. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. ResearchGate. [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde... ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation... ResearchGate. [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Wikipedia. [Link]

-

Rizzi, G., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces, 12(6), 7439-7448. [Link]

-

Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. [Link]

-

E3S Web of Conferences. (2018). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences, 37, 01012. [Link]

-

ResearchGate. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ResearchGate. [Link]

-

Angelova, P., et al. (2017). Heteroatom and solvent effects on molecular properties of formaldehyde and thioformaldehyde symmetrically disubstituted with heterocyclic groups C4H3Y (where Y = O–Po). PeerJ, 5, e3693. [Link]

-

Wikipedia. (n.d.). HOMO and LUMO. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Characterization of Polymers Derived from 4-Ethynylthiophene-2-carbaldehyde

Abstract: This document provides a comprehensive guide to the essential characterization techniques for novel polymers synthesized from 4-Ethynylthiophene-2-carbaldehyde. This monomer combines a reactive ethynyl group and a functional carbaldehyde moiety on a thiophene backbone, leading to conjugated polymers with significant potential in organic electronics, sensor technology, and biomedical applications. A multi-faceted characterization approach is crucial to establishing structure-property relationships that govern their performance. This guide is intended for researchers, materials scientists, and drug development professionals, offering both the theoretical basis for each technique and detailed, field-proven protocols.

Introduction: The Significance of Poly(4-Ethynylthiophene-2-carbaldehyde)

Polymers derived from 4-Ethynylthiophene-2-carbaldehyde are a class of functional conjugated polymers. The thiophene ring and the ethynyl group contribute to the π-conjugated backbone, which is essential for desirable electronic and optical properties such as conductivity and light absorption/emission.[1] The pendant aldehyde group offers a site for post-polymerization modification, allowing for the tuning of properties or the attachment of bioactive molecules, making these materials highly versatile.

Thorough characterization is not merely a quality control step; it is fundamental to understanding the material's potential. Key parameters such as molecular weight, optical bandgap, thermal stability, and solid-state morphology are directly linked to performance in devices like solar cells, light-emitting diodes, and biosensors.[1][2] This guide outlines a logical workflow for a comprehensive analysis of these advanced materials.

Caption: Overall characterization workflow for polymers.

Structural and Molecular Weight Characterization

Confirming the polymer's chemical structure and determining its molecular weight distribution are the foundational first steps. These characteristics influence solubility, processability, and ultimately, all other physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR is indispensable for elucidating the covalent structure of the polymer. ¹H NMR confirms the successful polymerization by observing the disappearance of the monomer's ethynyl proton and the broadening of peaks corresponding to the polymer backbone.[3] For thiophene-based polymers, ¹H NMR can also provide insights into the regioregularity of the polymer chain, which profoundly impacts solid-state packing and electronic properties.[4][5] Broad signals in the NMR spectrum of a conjugated polymer, compared to its monomer, are often indicative of aggregation and π-stacking in solution.[3]

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the polymer in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, THF-d₈). Conjugated polymers may require extended sonication or gentle heating to fully dissolve.

-

Instrument Setup: Use a spectrometer with a minimum frequency of 400 MHz for adequate resolution.

-

Data Acquisition:

-

Acquire a standard ¹H spectrum with a sufficient number of scans (typically 64 or more) to achieve a good signal-to-noise ratio, necessitated by the broad peaks typical of polymers.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

Analysis:

-

Confirm the absence of the sharp singlet corresponding to the monomer's ethynyl proton.

-

Analyze the aromatic region (typically 7.0-9.5 ppm for polythiophenes) to assess the polymer backbone structure.[1]

-

Integrate the signals corresponding to the aldehyde proton (around 9.5-10.0 ppm) and compare it to other backbone protons to verify the integrity of the functional group.

-

Gel Permeation Chromatography (GPC/SEC)

Application Note: GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the molecular weight distribution of polymers, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[6] These parameters are critical as they govern the material's mechanical properties, thermal transitions, and processability.[7] For conjugated polymers, which are often rigid and have limited solubility, high-temperature GPC with solvents like 1,2,4-trichlorobenzene (TCB) may be necessary.[6][8] Using multi-angle light scattering (MALS) detection in tandem with GPC can provide absolute molecular weights without reliance on column calibration with potentially mismatched standards like polystyrene.[9][10]

Protocol: GPC Analysis

-

Solvent and Column Selection: Choose a mobile phase that readily dissolves the polymer (e.g., THF, Chloroform, or TCB for high temperatures). Select a column set appropriate for the expected molecular weight range.

-

Sample Preparation: Prepare a dilute solution of the polymer (0.5-1.0 mg/mL) in the mobile phase. Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulates that could damage the columns.

-

Instrument Setup:

-

Equilibrate the GPC system, ensuring a stable baseline from the refractive index (RI) or UV-Vis detector.

-

If using polystyrene standards for calibration, run a series of narrow-PDI standards to generate a calibration curve.

-

-

Data Acquisition: Inject the filtered polymer solution and collect the chromatogram.

-

Analysis: Using the system's software, calculate Mn, Mw, and PDI relative to the calibration curve. For MALS detection, the software will calculate the absolute molecular weight directly. A low PDI (< 2.0) generally indicates a well-controlled polymerization.

| Parameter | Typical Value | Significance |

| Mn (Number-Average MW) | 10 - 50 kDa | Influences solubility and glass transition. |

| Mw (Weight-Average MW) | 20 - 100 kDa | Relates to mechanical strength and toughness. |

| PDI (Polydispersity Index) | 1.5 - 3.0 | Indicates the breadth of the molecular weight distribution. |

Table 1: Typical GPC results and their significance for conjugated polymers.

Optical and Electrochemical Properties

The defining features of conjugated polymers are their electronic and optical properties, which are investigated using spectroscopy and electrochemistry.

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy

Application Note: UV-Vis spectroscopy is used to study the electronic transitions within the polymer. The absorption spectrum reveals the π-π* transition of the conjugated backbone and any intramolecular charge transfer (ICT) bands.[11] The absorption edge (λ_onset) is used to calculate the optical bandgap (E_g), a key parameter for electronic applications.[12] Solutions and thin films are often compared; a red-shift (bathochromic shift) in the thin-film spectrum typically indicates stronger intermolecular interactions and aggregation in the solid state.[11] PL spectroscopy measures the emissive properties, providing the wavelength of maximum emission and the quantum yield, which are critical for applications in LEDs and fluorescence sensing.[13][14]

Protocol: UV-Vis and PL Analysis

-

Sample Preparation:

-

Solution: Prepare a very dilute solution of the polymer in a UV-transparent solvent (e.g., CHCl₃, THF) in a quartz cuvette. The concentration should be low enough to keep the maximum absorbance below 1.0.

-

Thin Film: Create a thin film by spin-coating, drop-casting, or dip-coating a polymer solution onto a transparent substrate like quartz or glass.

-

-

UV-Vis Measurement:

-

Record the absorption spectrum over a relevant wavelength range (e.g., 250-900 nm).

-

Determine the wavelength of maximum absorption (λ_max).

-

Identify the absorption onset (λ_onset) from the low-energy edge of the absorption band.

-

Calculate the optical bandgap using the formula: E_g (eV) = 1240 / λ_onset (nm) .

-

-

PL Measurement:

-

Excite the sample at or near its λ_max.

-

Record the emission spectrum. Note the wavelength of maximum emission (λ_em).

-

The difference between λ_max (absorption) and λ_em is the Stokes shift.

-

Cyclic Voltammetry (CV)

Application Note: CV is a powerful electrochemical technique used to determine the redox potentials of a material, which correspond to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[15] These energy levels are crucial for designing efficient electronic devices, as they dictate charge injection and transport properties.[16] The experiment involves scanning the potential of an electrode coated with the polymer and measuring the resulting current.[17]

Caption: Experimental workflow for Cyclic Voltammetry.

Protocol: Cyclic Voltammetry

-

Electrode Preparation: Deposit a thin film of the polymer onto a working electrode (e.g., glassy carbon, platinum) by drop-casting from solution.

-

Cell Assembly: Assemble a three-electrode cell with the polymer-coated working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).

-

Electrolyte: Use an electrolyte solution of a non-aqueous solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Degassing: Purge the solution with an inert gas (N₂ or Ar) for at least 10 minutes to remove dissolved oxygen.

-

Measurement:

-

Scan the potential towards positive values to find the oxidation potential (p-doping) and then towards negative values for the reduction potential (n-doping).

-

Record the onset of the oxidation (E_ox,onset) and reduction (E_red,onset) peaks.

-

Use an internal standard like the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple for accurate energy level determination.

-

-

Calculation:

-

HOMO (eV) = -e [E_ox,onset vs Fc/Fc⁺ + 4.8]

-

LUMO (eV) = -e [E_red,onset vs Fc/Fc⁺ + 4.8]

-

Electrochemical Bandgap (E_g,electro) = LUMO - HOMO

-

Thermal and Morphological Analysis

The stability and solid-state organization of polymers are critical for device lifetime and performance.

Thermal Analysis (TGA & DSC)

Application Note: Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature, providing information about its thermal stability.[18] The decomposition temperature (T_d), often defined as the temperature at 5% weight loss, is a key metric for determining the maximum processing and operating temperature.[19] Differential Scanning Calorimetry (DSC) detects transitions such as the glass transition (T_g) and melting (T_m) by measuring the heat flow into or out of a sample as it is heated or cooled.[20] These transitions define the material's physical state (glassy, rubbery, or crystalline) and are crucial for processing methods like molding or annealing.[21]

Protocol: TGA and DSC

-

Sample Preparation: Place a small amount of the dry polymer (5-10 mg) into a TGA or DSC crucible (typically aluminum or platinum).

-

TGA Measurement:

-

Heat the sample under an inert atmosphere (e.g., N₂) at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).

-

Record the weight loss versus temperature curve. Determine T_d.

-

-

DSC Measurement:

-

Perform a heat-cool-heat cycle under an inert atmosphere. A typical rate is 10-20 °C/min.

-

The first heating scan removes the thermal history. Data is analyzed from the second heating scan.

-

Identify the T_g as a step-change in the heat flow curve and T_m as an endothermic peak.

-

Morphological Analysis (AFM & SEM)

Application Note: The morphology of polymer thin films heavily influences device performance. Atomic Force Microscopy (AFM) provides nanoscale topographical images of the film surface, revealing features like domain size, phase separation, and surface roughness.[22][23] It is an essential tool for optimizing film quality through processing modifications.[24] Scanning Electron Microscopy (SEM) offers morphological information over larger areas and can be used to visualize the macrostructure of the polymer material or its composites.[1][25]

Protocol: AFM Imaging

-

Sample Preparation: Prepare a thin film of the polymer on a smooth, flat substrate (e.g., silicon wafer, mica).

-

Instrument Setup:

-

Mount the sample in the AFM.

-

Select an appropriate imaging mode. Tapping mode (or AC mode) is generally preferred for soft polymer samples to minimize surface damage.

-

Choose a suitable cantilever based on the expected surface features and stiffness.

-

-

Image Acquisition:

-

Engage the tip with the surface and begin scanning.

-

Optimize imaging parameters (scan rate, setpoint, gains) to obtain a clear, high-resolution image.

-

Collect both height and phase images. Phase images are often sensitive to variations in material properties (e.g., stiffness, adhesion) and can reveal features not visible in the topography.[22]

-

-

Analysis: Use the instrument's software to analyze surface roughness (e.g., root-mean-square roughness, Rq), domain sizes, and other morphological features.

References

-

Al-Aqar, R. H., et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers. Polymers, 14(19), 4139. [Link][8][11][12]

-

AlHamdan, A. K., et al. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3). [Link][1][2]

-

AlHamdan, A. K., et al. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. ResearchGate. [Link]

-

PubMed. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers. [Link]

-

Kuwait Journal of Science. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. [Link]

-

Ege University. Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. [Link]

-

Asian Journal of Chemistry. In-Situ Cyclic Voltammetry and Cyclic Resistometry Analyses of conducting Electroactive polymer membranes. [Link][15]

-

MDPI. (2022). Photophysical Studies of Poly(3,4-Ethylenedioxythiophene/Cucurbit[15]uril) Polypseudorotaxane and Polyrotaxane. [Link][13]

-

Chromatography Online. (2021). Shining a Light on Conjugated Polymers with GPC-MALS. [Link][9]

-

AFM Workshop. Polymer Characterization - Atomic Force Microscopy. [Link][22]

-

ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. [Link][3]

-

TA Instruments. Materials Characterization by Thermal Analysis. [Link][21]

-

ACS Publications. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. [Link][4]

-

NIH. (2020). Visualization of Single Polymer Chains with Atomic Force Microscopy: A Review. [Link][24]

-

ACS Publications. (2021). Molecular Weight Characterization of Conjugated Polymers Through Gel Permeation Chromatography and Static Light Scattering. [Link][10]

-

University of Washington. Electroactive polymers. [Link]

-

PMC. (2015). A conducting polymer with enhanced electronic stability applied in cardiac models. [Link][17]

-

SciELO. (2007). Morphological analysis of polymers on hair fibers by SEM and AFM. [Link][25]

-

AZoM. (2023). The Characterization of Polymers Using Thermal Analysis. [Link][18]

-

MIT DSpace. (1995). Fluorescence Studies of Poly(p-phenyleneethynylene)s. [Link]

-

The Royal Society of Chemistry. (2022). Statistical Copolymers of Thiophene-3-Carboxylates and Selenophene-3-Carboxylates; 77Se NMR as a tool to examine microstructure. [Link][5]

-

Agilent. Analysis of engineering polymers by GPC/SEC. [Link][6]

-

Nexus Analytics. Thermal Characterization of Polymers. [Link][19]

-

Jordi Labs. (2026). GPC for Polymer Characterization. [Link][7]

-

ACS Publications. (2026). Practical Phosphomolybdate-Catalyzed Hydroboration of Carbon–Carbon Triple and Double Bonds. [Link]

-

MDPI. (2020). Atomic Force Microscopy (AFM) on Biopolymers and Hydrogels for Biotechnological Applications. [Link][23]

-

ResearchGate. (2014). SEM, TEM, and AFM Analyses of Phase-Separated Polymer Blend Membranes for Gas Separations. [Link]

-

MDPI. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers. [Link]

-

ACS Publications. Cyclic voltammetry. [Link]

-

Czech Academy of Sciences. NMR Spectroscopy of Polymers. [Link]

-

C-Therm Technologies Ltd. Fundamentals of Polymers Thermal Characterization. [Link]

-

ResearchGate. Normalized UV-Vis absorption and fluorescent emission spectra. [Link][14]

Sources

- 1. journalskuwait.org [journalskuwait.org]

- 2. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst | Kuwait Journal of Science [journalskuwait.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. agilent.com [agilent.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]